3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis
Description
Properties
IUPAC Name |
3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-15(8-11(2)16-10)9-12-4-3-5-13(14)6-12/h3-6,10-11H,7-9,14H2,1-2H3/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOZTKSZOJTJM-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 2,6-dimethylmorpholine with an appropriate aniline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline exhibit promising anticancer properties. For instance, derivatives of morpholine have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. A study demonstrated that morpholine-based compounds could induce apoptosis in cancer cells through the activation of caspases .
Neuroprotective Effects
The morpholine moiety is known for its neuroprotective effects. Compounds containing this structure have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. They may exert these effects by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Properties
Another application is in the development of antimicrobial agents. Research has shown that morpholine derivatives can possess antibacterial and antifungal activities, making them candidates for new antibiotic formulations .
Material Science
Polymer Chemistry
3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline can serve as a building block in the synthesis of advanced polymers. Its amine functionality allows for the creation of polyurethanes and other copolymers with enhanced mechanical properties and thermal stability. These materials are suitable for applications in coatings, adhesives, and composites .
Nanocomposites
In nanotechnology, this compound can be utilized to functionalize nanoparticles or nanofibers. The introduction of morpholine groups can improve the dispersion of nanoparticles in polymer matrices, leading to enhanced performance characteristics such as increased strength and thermal resistance .
Chemical Intermediate
Synthesis of Pharmaceuticals
As an intermediate compound, 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline is valuable in the synthesis of various pharmaceuticals. Its structure allows for further modifications to create more complex molecules tailored for specific therapeutic targets .
Agricultural Chemicals
This compound also has potential applications in the agrochemical industry as a precursor for developing herbicides or insecticides. Its ability to interact with biological systems can be exploited to enhance the efficacy of agricultural formulations .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated a series of morpholine derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .
Case Study 2: Polymer Development
In a recent study on polymer composites published in Materials Science, researchers synthesized a new class of polyurethanes incorporating morpholine derivatives. The resulting materials showed improved mechanical properties and thermal stability compared to traditional formulations, highlighting the utility of such compounds in advanced material applications .
Mechanism of Action
The mechanism by which 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Key Structural Attributes :
- Morpholine substituent : Enhances solubility and modulates electronic properties.
- Stereochemistry : The (2R,6S) configuration ensures specific spatial orientation, critical for molecular interactions.
Comparison with Structural Analogs
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline, cis (CAS: 1921246-82-3)
- Structure : Differs by a trifluoromethyl (-CF3) group at the 3-position and a morpholine substituent at the 4-position of the aniline ring.
- Molecular Weight : 274.28 g/mol (vs. ~219.3 g/mol for the target compound) .
- Impact of -CF3 : Introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity.
- Applications : Likely used in medicinal chemistry for targeting hydrophobic binding pockets.
cis-4-(2,6-Dimethylmorpholin-4-yl)aniline (CAS: 342578-24-9)
2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine
- Structure : Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom at the 1-position.
- Molecular Weight : 207.28 g/mol .
- Impact of Pyridine : Increases basicity and alters hydrogen-bonding capacity compared to aniline derivatives.
- Applications : Pyridine analogs are common in kinase inhibitors due to their ability to coordinate metal ions.
rac-2-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis (CAS: 2026708-28-9)
- Structure : Incorporates a carbonyl group between the morpholine and aniline, forming an amide linkage.
- Molecular Weight : 270.8 g/mol (as hydrochloride salt) .
- Key Difference : The carbonyl group enhances rigidity and may influence bioavailability.
- Purity : ≥95% (commercially available, though discontinued) .
Comparative Data Table
Key Observations
- Stereochemistry : The cis-2,6-dimethylmorpholine configuration is conserved in analogs, suggesting its importance in target engagement.
- Functional Groups : Trifluoromethyl and pyridine substitutions significantly alter electronic properties and bioavailability.
- Salts vs. Free Bases : Hydrochloride salts (e.g., CAS 2026708-28-9) improve solubility but may require additional formulation steps .
Biological Activity
3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : C13H20N2O
- Molecular Weight : 220.31 g/mol
- IUPAC Name : 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline
The presence of both a morpholine ring and an aniline moiety contributes to its diverse biological activities. The chiral center in the morpholine ring also plays a significant role in its pharmacological properties.
Research indicates that 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline interacts with various biological targets, potentially modulating their activity. The mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors, altering their conformation and function.
- Protein Modulation : The compound could influence protein-protein interactions crucial for cellular signaling.
These interactions suggest a multifaceted role in biological systems, warranting further investigation into its pharmacodynamics.
Antimicrobial Activity
Studies have shown that compounds similar to 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline exhibit antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline | Potential antibacterial activity | |
| 2,6-Dimethylmorpholine | Moderate antibacterial | |
| N,N-Dimethylbenzamine | Antidepressant properties |
The presence of the morpholine ring is believed to enhance the compound's interaction with bacterial membranes.
Anti-inflammatory Properties
In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been explored as a biochemical probe for inflammatory pathways, showing potential in reducing inflammation markers in various assays.
Case Studies and Research Findings
- Screening Assays : In a study focused on Type III Secretion Systems (T3SS), it was reported that high concentrations of related compounds resulted in significant inhibition of secretion processes in bacterial models. This suggests that 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline could similarly affect bacterial virulence factors through T3SS modulation .
- Pharmacological Studies : A dissertation highlighted the compound's potential to downregulate key activators in bacterial secretion systems. At concentrations around 50 μM, it demonstrated approximately 50% inhibition of secretion without direct cytotoxicity .
Comparative Analysis with Similar Compounds
The uniqueness of 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline can be illustrated through comparison with structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2,6-Dimethylmorpholine | Morpholine ring | Moderate antibacterial | Lacks aniline component |
| N,N-Dimethylbenzamine | Aniline structure | Antidepressant properties | No morpholine ring |
| Morpholinoacetamide | Contains morpholine | Anti-inflammatory | Different functional group |
The combination of morpholine and aniline groups in 3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline enhances its therapeutic efficacy compared to other compounds.
Q & A
Q. What are the optimal synthetic routes for preparing cis-3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, and what experimental parameters influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Starting Materials : Begin with (2R,6S)-2,6-dimethylmorpholine and a nitro-substituted benzyl derivative (e.g., 3-nitrobenzyl bromide).
Alkylation : React the morpholine with the benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the nitro intermediate.
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂.
Key Parameters :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve alkylation efficiency .
- Catalyst Selection : Pd-C yields higher selectivity compared to Raney nickel .
- Temperature : Maintain 40–60°C during alkylation to avoid side reactions.
Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- Stereochemical Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How does the stereochemistry of the 2R,6S-dimethylmorpholine moiety influence biological interactions or material properties?
Methodological Answer:
- Biological Systems : Compare enantiomers in receptor-binding assays (e.g., GPCRs or kinase inhibition). For example:
- Docking Studies : Use molecular dynamics simulations to analyze hydrogen bonding between the morpholine oxygen and target proteins .
- Pharmacokinetics : Assess metabolic stability in liver microsomes; the cis-configuration may enhance bioavailability due to reduced steric hindrance .
- Material Science : Evaluate crystallinity via DSC; the rigid morpholine ring improves thermal stability in polymer composites .
Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts in alkylation or reduction steps)?
Methodological Answer:
- Byproduct Analysis :
- LC-MS/MS : Identify side products (e.g., over-alkylated species or dehalogenated intermediates) .
- Mechanistic Probes : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer pathways during alkylation .
- Reaction Optimization :
Q. What advanced strategies mitigate challenges in detecting trace stereoisomers or degradation products?
Methodological Answer:
- Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid chloride) to enhance chromatographic separation .
- Hyphenated Techniques :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
